Imidazo[1,5-a]pyridine-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112583-30-9 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-5-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H2,8,11,12) |
InChI Key |
CGFRRMOWNOPEJR-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=CN2C(=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)S(=O)(=O)N |
Synonyms |
Imidazo[1,5-a]pyridine-5-sulfonamide (9CI) |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Imidazo 1,5 a Pyridine Sulfonamide Compounds
Modulation of Specific Biological Targets and Pathways
The imidazo[1,5-a]pyridine (B1214698) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives incorporating a sulfonamide moiety have been the subject of various preclinical investigations to elucidate their mechanisms of action, primarily focusing on their ability to modulate key biological targets and pathways involved in various disease processes. These studies have revealed a capacity for these compounds to interact with specific enzymes and signaling cascades, highlighting their therapeutic potential.
Imidazo[1,5-a]pyridine-based compounds have been identified as novel inhibitors of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), an enzyme implicated in cognitive functions. scilifelab.senih.gov A screening campaign of approximately 10,000 compounds led to the discovery of this class of small-molecule inhibitors. scilifelab.senih.gov Subsequent research focused on the synthesis and structure-activity relationships (SAR) of a series of 48 imidazo[1,5-a]pyridine-based inhibitors. scilifelab.se
These compounds were characterized as non-competitive inhibitors with respect to a small L-leucine-based IRAP substrate. scilifelab.sediva-portal.org The most potent compound from this series exhibited an IC50 value of 1.0 µM. scilifelab.senih.gov Interestingly, the initial hypothesis that a central urea (B33335) moiety's carbonyl group would bind to the catalytic Zn2+ ion in the active site was challenged by the high selectivity of these compounds for IRAP over the closely related aminopeptidase N (APN). scilifelab.sediva-portal.org This selectivity, combined with the non-competitive inhibition pattern, suggests a possible allosteric binding model rather than direct interaction at the active site. scilifelab.senih.govdiva-portal.org Further studies on the chiral centers of these molecules indicated they had minimal impact on the metabolic stability or physicochemical properties of the compounds. scilifelab.sediva-portal.org
Table 1: IRAP Inhibition by Imidazo[1,5-a]pyridine Derivatives
| Compound Class | Inhibition Type | Key Finding | Potency (IC50) |
|---|
The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. nih.gov Certain imidazo[1,5-a]pyridine derivatives have been investigated for their ability to modulate this pathway. Specifically, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to act as inhibitors of the PI3K/Akt pathway. nih.govresearchgate.net
In studies involving human breast cancer cells (MCF-7), treatment with these hybrid compounds for 48 hours resulted in a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated AKT (p-AKT). nih.gov The tumor suppressor PTEN is a key negative regulator of the PI3K pathway, and its phosphorylation state is crucial for its activity. nih.gov By affecting the phosphorylation of these key proteins, the imidazo[1,5-a]pyridine compounds effectively interrupt the signaling cascade. nih.gov This inhibition of the PI3K/Akt pathway is a significant contributor to their observed anticancer effects. researchgate.net While the broader imidazo[1,2-a]pyridine (B132010) scaffold has also been explored for potent dual PI3K/mTOR inhibitors, the specific activity of imidazo[1,5-a]pyridine hybrids highlights the versatility of this core structure in targeting the PI3K pathway. nih.govresearchgate.net
Table 2: PI3K Pathway Modulation by Imidazo[1,5-a]pyridine-Benzimidazole Hybrids
| Compound Class | Cell Line | Key Molecular Effect | Outcome |
|---|
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them a key target for anticancer drugs. nih.gov Research has demonstrated that imidazo[1,5-a]pyridine-benzimidazole hybrids can function as effective inhibitors of tubulin polymerization. nih.govresearchgate.net
In vitro tubulin polymerization assays revealed that specific compounds from this series, such as 5d and 5l, inhibit microtubule assembly with IC50 values of 3.25 µM and 1.71 µM, respectively. nih.gov Molecular docking simulations suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov This mechanism of action was further confirmed by immunofluorescence analysis in human breast cancer cells (MCF-7), which showed effective inhibition of the microtubule network. nih.gov The disruption of microtubule assembly leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, contributing to the cytotoxic activity of these compounds against various human tumor cell lines. nih.govresearchgate.net
Table 3: Tubulin Polymerization Inhibition by Imidazo[1,5-a]pyridine-Benzimidazole Hybrids
| Compound | IC50 (Tubulin Polymerization Assay) | Predicted Binding Site | Cellular Effect |
|---|---|---|---|
| 5d | 3.25 µM | Colchicine binding site on tubulin | G2/M phase cell cycle arrest; Apoptosis induction |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle, and their deregulation is a hallmark of cancer. researchgate.net Consequently, CDK inhibitors are a major focus of cancer drug development. researchgate.net The broader class of imidazopyridines has shown potential as CDK inhibitors. nih.gov For instance, a novel class of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives was discovered as potent CDK4/6 inhibitors. researchgate.net
While direct studies on imidazo[1,5-a]pyridine-5-sulfonamide as a CDK inhibitor are specific, the related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been shown to produce derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov The co-crystal structure of one such inhibitor revealed its binding mode within the ATP pocket of CDK2. nih.gov Furthermore, other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of cell proliferation through their activity against CDKs. google.com These findings suggest that the imidazo-pyridine core structure is a viable scaffold for the development of potent and selective CDK inhibitors.
Table 4: CDK Inhibition by Related Imidazopyridine Scaffolds
| Scaffold | Target | Potency | Mechanism |
|---|---|---|---|
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin | CDK4/6 | Potent inhibition | Not specified |
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transmits signals from the cell surface to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. nih.govijmphs.com Constitutive activation of this pathway is a common event in many human cancers, making its components, particularly MEK, attractive targets for therapeutic agents. nih.govnih.gov
While direct evidence of this compound modulating the MEK pathway specifically is limited, the broader imidazopyridine class has been investigated in the context of MAPK signaling. For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and shown to exhibit potent inhibition of p38 MAP kinase. ijmphs.com Inhibition of the MAPK pathway can lead to impaired cell growth and sensitization to apoptosis in cancer cells. nih.gov The development of small-molecule MEK inhibitors has been a promising strategy in oncology, and the structural features of imidazopyridine scaffolds could potentially be optimized to target components of the MEK pathway. nih.gov However, further specific investigations are required to establish a direct modulatory role for imidazo[1,5-a]pyridine-sulfonamide compounds on the MEK signaling cascade.
Receptor Ligand Binding and Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, sleep disorders, and epilepsy. The imidazo[1,2-a]pyridine core, found in well-known drugs like zolpidem, has been a foundation for the development of novel GABAA receptor modulators. nih.gov
Recent research has explored hybrid molecules combining avermectin (B7782182) and imidazo[1,2-a]pyridine structures. nih.gov These hybrids have been identified as promising positive allosteric modulators (PAMs) of the GABAA receptor. nih.gov In vitro binding assays showed that lead compounds from this series exhibit high-potency binding to the benzodiazepine (B76468) site of GABAA receptors, with IC50 values of 207 nM and 359 nM. nih.gov Electrophysiological studies on a high-affinity hybrid compound confirmed its role as a GABAA receptor PAM. nih.gov Further in silico analysis suggested that these hybrid molecules may interact with both the benzodiazepine and ivermectin binding sites on the receptor. nih.gov
Another line of research has focused on imidazo[1,2-a]-pyridine derivatives as selective PAMs for α1-containing GABAA receptor subtypes, which may offer a potential approach for treating certain psychiatric disorders. nih.gov
Table 5: GABAA Receptor Modulation by Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Site | Modulatory Activity | IC50 Values (Binding) |
|---|---|---|---|
| Avermectin-imidazo[1,2-a]pyridine Hybrids | Benzodiazepine Site | Positive Allosteric Modulator (PAM) nih.gov | 207 nM, 359 nM nih.gov |
Serotonin (B10506) 5-HT1A Receptor Agonism
The serotonin 5-HT1A receptor is a well-established target for the development of drugs aimed at treating psychiatric disorders such as anxiety and depression. nih.gov The activation of postsynaptic 5-HT1A receptors in the corticolimbic regions of the brain is considered beneficial for the therapeutic effects of antidepressant medications. nih.gov While various imidazopyridine isomers have been explored for their activity at serotonin receptors, specific data detailing the agonistic activity of this compound compounds at the 5-HT1A receptor is not extensively covered in available literature. Research on related structures, such as imidazo[4,5-b]pyridine derivatives, has identified potent ligands for other serotonin receptor subtypes, like the 5-HT6 receptor, where they act as partial inverse agonists and demonstrate pro-cognitive properties. nih.gov However, direct evidence linking the Imidazo[1,5-a]pyridine-sulfonamide scaffold to 5-HT1A receptor agonism requires further specific investigation.
Angiotensin II Type 1 Receptor Antagonism
The Angiotensin II Type 1 (AT1) receptor is a critical component of the renin-angiotensin system and a primary target for antihypertensive drugs. mdpi.com Nonpeptide AT1 receptor antagonists, known as sartans, are widely used to treat hypertension. mdpi.com Research into heterocyclic compounds as AT1 receptor antagonists has led to the investigation of various imidazopyridine scaffolds.
Studies have focused on isomers such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which have yielded potent AT1 receptor antagonists. nih.govdocumentsdelivered.com For instance, the substitution of a 4-phenylquinoline (B1297854) fragment in imidazo[4,5-b]pyridine derivatives with other scaffolds was explored to investigate structure-activity relationships, leading to compounds with high affinity for the AT1 receptor. nih.gov Similarly, extensive series of 6-aryl-imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated, with some showing in vitro potency greater than the established antagonist DuP 753. documentsdelivered.com While these findings underscore the potential of the broader imidazopyridine class, specific preclinical data on the AT1 receptor antagonism of compounds with the this compound core structure remains to be fully elucidated.
Peripheral Benzodiazepine Receptor (PBR) Affinity
The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the translocator protein (TSPO), is implicated in various cellular processes, including steroidogenesis, and is overexpressed in numerous pathologies, including cancer and neuroinflammatory diseases. This makes it an attractive target for both therapeutic and diagnostic agents.
Research has demonstrated that certain derivatives of the imidazopyridine family exhibit significant affinity for PBR. Specifically, series of 2-phenylimidazo[1,2-a]pyridine (B181562) acetamides have been synthesized and evaluated. nih.gov These studies revealed that the introduction of polar substituents or ionizable functional groups on the imidazopyridine skeleton can lead to high PBR affinity. nih.govresearchgate.net For example, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, particularly those with substitutions at the C(6) and/or C(8) positions, have been shown to be highly selective for PBR over the central benzodiazepine receptor (CBR). drugbank.com While these findings are promising for the imidazo[1,2-a]pyridine scaffold, dedicated studies are required to determine the PBR binding affinity of the specific this compound structure.
Neuropeptide S Receptor Antagonism
Neuropeptide S (NPS) and its receptor (NPSR) are involved in modulating arousal, anxiety, and appetite. nih.gov Consequently, NPSR antagonists are being investigated as potential treatments for sleep disorders, anxiety, and addiction. A novel class of imidazopyridine-based compounds has been identified as potent NPSR antagonists. nih.gov
Medicinal chemistry efforts have led to the development of phosphorothioyl-containing imidazopyridines that demonstrate potent in vitro antagonism of the NPSR. nih.gov These compounds were found to be effective in blocking NPS-induced signaling through Gq, Gs, and MAPK pathways. nih.gov Although these specific compounds were not sulfonamides, this research highlights the suitability of the imidazopyridine core for developing NPSR antagonists. Further investigation would be needed to assess whether an this compound derivative could also exhibit potent and selective NPSR antagonism.
Other Biological Activities in In Vitro Systems
Antitumoral/Antiproliferative Effects
The imidazopyridine core is a feature of numerous compounds investigated for their anticancer properties. Various derivatives have shown potent activity against a range of human cancer cell lines.
Studies on novel imidazo[1,2-a]pyridine (IP) compounds, for example, have demonstrated significant cytotoxic and anti-proliferative effects against breast cancer cell lines such as HCC1937. nih.govnih.gov Compounds designated IP-5 and IP-6 showed strong cytotoxic impact with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis. nih.govnih.gov Specifically, IP-5 was found to increase levels of p53 and p21, and to trigger the extrinsic apoptosis pathway via activation of caspases 7 and 8. nih.govnih.gov Furthermore, imidazo[4,5-b]pyridine derivatives have also shown promise, with certain compounds displaying potent, sub-micromolar inhibitory concentrations against colon carcinoma cell lines. mdpi.com
| Compound Class | Cell Line | Activity | Key Findings |
|---|---|---|---|
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast Cancer) | Cytotoxic/Antiproliferative | IC50 values of 45µM (IP-5) and 47.7µM (IP-6). nih.govresearchgate.net Induce cell cycle arrest and extrinsic apoptosis. nih.gov |
| Amidino-Substituted Imidazo[4,5-b]pyridines | SW620 (Colon Carcinoma) | Antiproliferative | Potent activity in sub-micromolar range (e.g., IC50 of 0.4 µM for one derivative). mdpi.com |
Antimicrobial/Antibacterial Efficacy
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including imidazopyridine derivatives, represent a promising area of research for novel antibiotics.
Different isomers of the imidazopyridine scaffold have been evaluated for their antimicrobial properties. For instance, certain imidazo[4,5-b]pyridine derivatives have been tested against both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com These studies found that Gram-positive strains were generally more sensitive to the compounds. mdpi.com In a different structural class, imidazo[1,5-a]quinoxaline (B8520501) derivatives bearing a pyridinium (B92312) moiety have also been synthesized and shown to possess effective bacteriostatic activity. nih.gov The antimicrobial properties of these compounds were influenced by the nature of alkyl substituents on the pyridine (B92270) and imidazoquinoxaline systems. nih.gov
| Compound Class | Tested Against | Activity | Key Findings |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram+), Escherichia coli (Gram-) | Antibacterial | Greater sensitivity observed in Gram-positive bacteria. mdpi.com One derivative showed a minimum inhibitory concentration of 0.07 mg/mL against B. cereus. mdpi.com |
| Imidazo[1,5-a]quinoxaline derivatives | Bacteria and Fungi | Bacteriostatic/Fungistatic | Activity influenced by alkyl substituents. nih.gov Certain compounds showed MIC values comparable to reference drugs. nih.gov |
Antitubercular Activity
Derivatives of the imidazopyridine class have shown significant promise as potent agents against Mycobacterium tuberculosis (Mtb). A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro antitubercular activity against the H37Rv strain of Mtb. nih.gov Several of these compounds were identified as potent antitubercular agents. nih.gov
Similarly, novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide moieties have been synthesized and evaluated for both in vitro and in vivo antimycobacterial activities. rsc.orgresearchgate.net A number of these compounds demonstrated significant activity against M. tuberculosis. rsc.orgresearchgate.net In an in vivo animal model, the most active compounds were found to decrease the bacterial load in both lung and spleen tissues. rsc.orgresearchgate.net
Furthermore, a series of imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) were designed and synthesized based on a molecular hybridization strategy. nih.gov The in vitro antitubercular activity of these compounds was evaluated against the Mtb H37Rv strain, with many of the IPA series compounds showing excellent anti-TB activity. nih.gov One compound in particular, IPA-6, was found to be 125 times more potent than the standard drug ethambutol. nih.gov
Table 1: Antitubercular Activity of Imidazopyridine Derivatives against M. tuberculosis (H37Rv)
| Compound | Target/Class | MIC (μM) | Source |
|---|---|---|---|
| 5c | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.6 | nih.gov |
| 5g | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.5 | nih.gov |
| 5i | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.8 | nih.gov |
| 5u | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.7 | nih.gov |
| IPA-6 | Imidazo[1,2-a]pyridine amide | 0.05 (μg/mL) | nih.gov |
| Ethambutol (Standard) | Standard Drug | 6.25 (μg/mL) | nih.gov |
Antiviral Properties (e.g., HIV, Rhinovirus)
The imidazopyridine scaffold has also been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). A series of substituted imidazo[1,5-b]pyridazines were prepared and tested for their inhibitory activity against the reverse transcriptase (RT) of HIV-1. nih.gov One 2-imidazolyl-substituted derivative demonstrated exceptional activity against HIV-1 RT. nih.gov
In another study, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated in vitro for their antiviral activity against both HIV-1 and HIV-2 in MT-4 cells. rsc.org One particular compound from this series displayed notable activity against both strains of the virus. rsc.org Furthermore, some imidazo[1,2-a]pyridin-3-amines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase. researchgate.net A subset of these compounds showed good inhibitory activity in both enzymatic (RT) and whole-cell anti-infectivity assays. researchgate.net
Table 2: Anti-HIV Activity of Imidazopyridine Derivatives
| Compound | Virus Strain | Activity (IC50/EC50) | Target | Source |
|---|---|---|---|---|
| Imidazolyl-substituted imidazo[1,5-b]pyridazine | HIV-1 | IC50 = 0.65 nM | Reverse Transcriptase | nih.gov |
| Compound 4a (Imidazo[1,2-a]pyridine-Schiff base) | HIV-1 | EC50 = 82.02 μg/ml | - | rsc.org |
| Compound 4a (Imidazo[1,2-a]pyridine-Schiff base) | HIV-2 | EC50 = 47.72 μg/ml | - | rsc.org |
| 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile 38 | HIV-1 IIIB | IC50 = 0.18 μM | Reverse Transcriptase (allosteric) | researchgate.net |
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties. One study synthesized a novel imidazo[1,2-a]pyridine derivative, MIA, and evaluated its anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov The study concluded that the anti-inflammatory activity of MIA is exerted by suppressing the NF-κB and STAT3 signaling pathways. nih.gov Specifically, MIA was found to increase the expression of IκBα protein, counteracting the suppressive effects of lipopolysaccharide (LPS). nih.gov Additionally, it was observed that MIA reduced the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, as well as nitrite (B80452) production. nih.gov Previous studies have also indicated that novel synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers. nih.gov
Memory Enhancement Mechanisms (via IRAP inhibition)
A significant area of research for imidazo[1,5-a]pyridine-based compounds is their potential for memory enhancement through the inhibition of insulin-regulated aminopeptidase (IRAP). scilifelab.semdpi.comnih.gov IRAP inhibition has been demonstrated to improve cognitive functions in various animal models. scilifelab.semdpi.com A screening of approximately 10,000 compounds identified novel small-molecule inhibitors of IRAP's enzymatic activity, including an imidazo[1,5-a]pyridine scaffold. mdpi.comdiva-portal.org Subsequent synthesis and structure-activity relationship (SAR) studies of a series of 48 imidazo[1,5-a]pyridine-based inhibitors were conducted. scilifelab.semdpi.comnih.gov The most potent compound from this series displayed an IC50 value of 1.0 µM. scilifelab.semdpi.comnih.gov These imidazo[1,5-a]pyridine-based IRAP inhibitors were synthesized via a five-step procedure, yielding inhibitors in the low-micromolar range. diva-portal.org
Antiglycation and Antioxidative Potential
The therapeutic potential of imidazopyridine derivatives also extends to antiglycation and antioxidant activities. A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for these properties. researchgate.net The results indicated that di- and trihydroxy substituted compounds exhibited good activity, with one compound showing the most potent antiglycation activity, twice as effective as the standard, Rutin. researchgate.net The antioxidant activity of various imidazo[1,2-a]pyridine derivatives has also been noted. chemmethod.com
Mechanistic Studies of Biological Action in Preclinical Models
Understanding the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.
Mode of Action Delineation (e.g., non-competitive inhibition)
Mechanistic studies have been particularly insightful for the imidazo[1,5-a]pyridine-based IRAP inhibitors. The mode of action for these compounds has been delineated as non-competitive inhibition with respect to a small L-leucine-based IRAP substrate. scilifelab.semdpi.comnih.gov This non-competitive inhibition pattern, along with the observation of excellent selectivity versus the closely related aminopeptidase N (APN), has led researchers to consider an alternative model of allosteric binding. scilifelab.semdpi.comnih.gov It was initially hypothesized that the carbonyl group of a central urea moiety might mimic substrate binding to the catalytically important Zn2+ ion in the active site; however, the non-competitive inhibition pattern challenges this hypothesis. scilifelab.semdpi.comnih.gov
Apoptosis Induction Pathways
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Investigations into imidazo[1,5-a]pyridine-benzimidazole hybrids, for instance, have elucidated their pro-apoptotic effects in human breast cancer cells (MCF-7). nih.gov The apoptotic mechanisms of these compounds were confirmed through multiple analytical methods. nih.gov
Key indicators of apoptosis were observed following treatment with these hybrids, including:
Nuclear Morphology Changes: Hoechst staining revealed chromatin condensation and nuclear fragmentation, which are classic hallmarks of apoptosis. nih.gov
Mitochondrial Pathway Activation: A significant decrease in mitochondrial membrane potential was detected, indicating the involvement of the intrinsic apoptotic pathway. nih.gov This was further substantiated by the observed release of cytochrome c from the mitochondria into the cytosol. nih.gov
Oxidative Stress: The generation of reactive oxygen species (ROS) was noted, suggesting that oxidative stress plays a role in the apoptotic cascade initiated by these compounds. nih.gov
Caspase Activation: The activation of caspase-9, an initiator caspase in the mitochondrial pathway, was confirmed, leading to downstream execution of the apoptotic program. nih.gov
DNA Fragmentation: Analysis showed evidence of DNA fragmentation, a terminal event in apoptosis. nih.gov
Furthermore, studies on the related imidazo[1,2-a]pyridine scaffold have shown that its derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For example, some compounds were found to increase levels of the pro-apoptotic protein BAX while activating caspase-9 (intrinsic pathway). nih.govnih.gov Others have been shown to activate caspase-7 and caspase-8 and promote the cleavage of PARP (poly (ADP-ribose) polymerase), indicative of the extrinsic apoptosis pathway. nih.govwaocp.orgresearchgate.net These findings in a closely related compound class suggest diverse and potent pro-apoptotic capabilities within the broader imidazopyridine family.
Table 1: Apoptotic Effects of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids in MCF-7 Cells
| Assay | Observed Effect | Implied Apoptotic Event | Reference |
|---|---|---|---|
| Hoechst Staining | Chromatin condensation, nuclear fragmentation | Nuclear Apoptosis | nih.gov |
| Mitochondrial Membrane Potential | Decreased potential | Mitochondrial Outer Membrane Permeabilization (MOMP) | nih.gov |
| Cytochrome c Analysis | Release into cytosol | Intrinsic Pathway Activation | nih.gov |
| ROS Generation Assay | Increased ROS levels | Oxidative Stress | nih.gov |
| Caspase Activity Assay | Caspase-9 activation | Initiator Caspase Activation | nih.gov |
| DNA Fragmentation Analysis | Ladder-like pattern | Execution Phase of Apoptosis | nih.gov |
Cell Cycle Arrest Mechanisms
Compounds featuring the imidazo[1,5-a]pyridine core structure have demonstrated a significant ability to interfere with cancer cell proliferation by inducing cell cycle arrest. nih.govresearchgate.net Flow cytometric analysis of human tumor cell lines treated with specific imidazo[1,5-a]pyridine-benzimidazole hybrids revealed a pronounced accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting cell division and tumor growth.
The G2/M phase arrest is a common mechanism for anticancer agents that interfere with the mitotic spindle apparatus. nih.gov By halting the cell cycle at this critical checkpoint, the compounds can trigger subsequent apoptotic cell death, linking the anti-proliferative and pro-apoptotic activities. nih.govresearchgate.net While the precise molecular regulators of this G2/M arrest by imidazo[1,5-a]pyridine sulfonamides are under investigation, studies on the related imidazo[1,2-a]pyridine scaffold provide potential insights. In that series, G2/M arrest has been associated with a decrease in the regulatory protein cyclin B1 and an increase in the tumor suppressor proteins p53 and p21. nih.govnih.gov Another study linked the G2/M arrest to the inactivation of p38 MAPK. researchgate.net Some imidazo[1,2-a]pyridine derivatives have also been shown to induce arrest at the G0/G1 phase. tezu.ernet.in
Table 2: Cell Cycle Arrest Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound Series | Cell Line(s) | Phase of Arrest | Analytical Method | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Various human tumor cell lines | G2/M | Flow Cytometry | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Melanoma and Cervical cancer cells | G2/M | Flow Cytometry | nih.govnih.gov |
| Imidazo[1,2-a]pyridine derivatives | Leishmania donovani | G0/G1 | Flow Cytometry | tezu.ernet.in |
Target Binding Site Analysis
The mechanism of action for certain imidazo[1,5-a]pyridine derivatives has been linked to the direct inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govresearchgate.net Molecular docking simulations have been employed to investigate the interaction between active imidazo[1,5-a]pyridine-benzimidazole hybrids and their protein target, tubulin. nih.gov
These computational studies predicted that the compounds bind effectively to the colchicine-binding site on β-tubulin. nih.gov This binding pocket is a well-known target for a class of microtubule-destabilizing agents. By occupying this site, the compounds are thought to prevent the polymerization of α- and β-tubulin dimers into microtubules. nih.gov This disruption of microtubule dynamics leads to the failure of mitotic spindle assembly, resulting in the observed G2/M cell cycle arrest and subsequent apoptosis. nih.govresearchgate.net
The in silico binding predictions are strongly supported by in vitro experimental data. Tubulin polymerization assays confirmed that these compounds directly inhibit microtubule assembly, with IC50 values in the low micromolar range. nih.govresearchgate.net Furthermore, immunofluorescence analysis in human breast cancer cells (MCF-7) visually confirmed the disruption of the microtubule network following treatment with these agents. nih.gov This convergence of computational and experimental evidence provides a clear line of sight from the molecular binding event to the cellular phenotype. nih.govresearchgate.net
Table 3: Target Binding Analysis of Imidazo[1,5-a]pyridine Derivatives
| Compound Series | Proposed Protein Target | Predicted Binding Site | Method of Analysis | Supporting Evidence | Reference |
|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) | Tubulin | Colchicine-binding site | Molecular Docking Simulation | Tubulin Polymerization Assay, Immunofluorescence | nih.govresearchgate.net |
Computational Chemistry and in Silico Studies of Imidazo 1,5 a Pyridine Sulfonamide Structures
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
While no specific QSAR studies on Imidazo[1,5-a]pyridine-5-sulfonamide were identified, the principles of QSAR are widely applied to sulfonamides and imidazopyridine scaffolds. Such analyses on related structures, like imidazo[1,2-a]pyridine (B132010) derivatives, have been used to develop models that predict their activity as PI3K/mTOR dual inhibitors. dntb.gov.ua A typical 2D-QSAR study involves calculating various molecular descriptors (e.g., topological, electronic, and physicochemical properties) and then using statistical methods like multiple linear regression to build a model that correlates these descriptors with biological activity. For this compound derivatives, a QSAR model could elucidate which structural features are critical for their activity, guiding the synthesis of new analogues with enhanced potency.
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For related heterocyclic compounds, pharmacophore-based approaches have been successfully used for virtual screening to identify potential inhibitors of targets like the E6 oncoprotein, which is implicated in cervical cancer. researchgate.net A pharmacophore model for this compound would be generated by aligning a set of active compounds and identifying common chemical features. This model serves as a 3D query to screen large compound libraries for novel molecules that possess the desired features and are therefore likely to be active. For example, the sulfonamide group itself is a key pharmacophore, often involved in critical hydrogen bonding interactions within a receptor's active site. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the intrinsic electronic properties of molecules like this compound.
DFT has been employed to study the electronic properties and reactivity of related heterocyclic systems. dntb.gov.ua For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations provide insight into the molecule's reactivity, stability, and the sites most likely to be involved in intermolecular interactions. For example, an iodine-promoted oxidative cyclization reaction to form a substituted imidazo[1,5-a]pyridine (B1214698) has been studied, with DFT calculations potentially shedding light on the reaction mechanism. acs.org
Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Imidazo[1,5-a]pyridine Derivative
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Reflects the polarity of the molecule |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking. For example, in the study of potential inhibitors for the E6 oncoprotein, MD simulations were used to analyze the flexibility and conformational changes of the protein-ligand complexes over time, confirming the stability of the interactions. researchgate.net Similarly, MD simulations of RORγt inverse agonists have shown that the binding mode of a ligand can significantly affect protein dynamics and the conformation of key structural elements like helices. acs.org For a complex of this compound with its target receptor, an MD simulation would provide detailed information on the stability of the binding pose, the flexibility of the ligand in the active site, and the specific intermolecular interactions that persist over time, offering a more dynamic and realistic picture than static docking models. acs.org
Table 2: Compound Names Mentioned
| Compound Name/Class |
|---|
| This compound |
| Imidazo[1,5-a]pyridine |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids |
| Imidazo[1,2-a]pyridine |
| Benzylhydroxamic acids |
| ABT-751 |
| GNE-0946 |
| GNE-6468 |
Medicinal Chemistry and Drug Design Principles for Imidazo 1,5 a Pyridine Sulfonamides
Scaffold Hopping and Bioisosteric Replacement Strategies
In the quest for novel drug candidates with improved properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement. These strategies involve modifying the core structure of a lead compound while retaining its key biological activity.
Scaffold Hopping: This approach aims to identify new core structures that can mimic the essential structural features and interactions of the original scaffold. For the imidazo[1,5-a]pyridine (B1214698) ring, a potential scaffold hop could involve replacing it with other fused heterocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric elements. For instance, isomeric structures like imidazo[1,2-a]pyridines or related scaffolds such as pyrazolo[1,5-a]pyridines could be explored. nih.gov The goal is to discover novel intellectual property with potentially improved ADME (absorption, distribution, metabolism, and excretion) properties, enhanced target selectivity, or a different side effect profile.
Bioisosteric Replacement: This strategy focuses on the substitution of specific atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that exhibits similar biological activity. In the context of imidazo[1,5-a]pyridine-5-sulfonamide, bioisosteric replacements can be applied to various parts of the molecule. For example, the sulfonamide group (-SO₂NH₂) itself is a well-known bioisostere for a carboxylic acid group, offering a different acidity and hydrogen bonding pattern which can influence target binding and pharmacokinetic properties. Other potential bioisosteric replacements for the sulfonamide moiety could include tetrazoles or other acidic functional groups. Furthermore, substituents on the imidazo[1,5-a]pyridine ring can be replaced with bioisosteres to fine-tune the compound's properties. For example, a methyl group could be replaced by a chlorine atom or a trifluoromethyl group to alter lipophilicity and metabolic stability.
A study on imidazo[1,2-a]pyrazine derivatives, a related scaffold, applied a bioisosteric approach to optimize the 8-position of the core, leading to the identification of potent Aurora A/B dual inhibitors. nih.gov Such strategies could be conceptually applied to the this compound scaffold to explore its therapeutic potential.
Lead Optimization Strategies and Analog Design
Once a lead compound with promising activity is identified, lead optimization is undertaken to enhance its therapeutic potential. This process involves the synthesis and evaluation of a series of analogs to develop a comprehensive understanding of the structure-activity relationships (SAR).
For imidazo[1,5-a]pyridine-5-sulfonamides, analog design would systematically explore modifications at various positions of the heterocyclic core and on the sulfonamide group. Key areas for modification would include:
Substitution on the Imidazo[1,5-a]pyridine Ring: Introducing different substituents (e.g., alkyl, aryl, halogen, ether) at available positions on the pyridine (B92270) or imidazole (B134444) ring can significantly impact potency, selectivity, and pharmacokinetic properties. For example, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the introduction of a 7-chloro group in place of a 7-methyl group was found to decrease activity, highlighting the sensitivity of the scaffold to substitution. nih.gov
Modification of the Sulfonamide Group: The nitrogen of the sulfonamide can be substituted with various alkyl or aryl groups. This can influence the compound's acidity, lipophilicity, and ability to form hydrogen bonds with the target protein.
Introduction of Spacers: A linker or spacer can be introduced between the imidazo[1,5-a]pyridine core and the sulfonamide group, or between the core and other substituents, to optimize the spatial orientation of key interacting groups.
A study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors demonstrated successful lead optimization by modifying substituents at the 7-position and incorporating solubilizing groups to improve physicochemical properties and oral bioavailability. These principles of systematic analog design and property refinement are directly applicable to the development of this compound-based drug candidates.
The following table illustrates a hypothetical analog design strategy for an this compound lead compound:
| Compound | R1 | R2 | R3 | Rationale for Modification |
| Lead | H | H | H | Starting point for optimization |
| Analog 1 | CH₃ | H | H | Explore effect of small alkyl group on potency and lipophilicity |
| Analog 2 | Cl | H | H | Investigate impact of electron-withdrawing group on activity |
| Analog 3 | H | CH₃ | H | Assess role of substitution on sulfonamide nitrogen |
| Analog 4 | H | H | Phenyl | Introduce larger hydrophobic group to explore potential π-π interactions |
Rational Design Approaches for Targeted Therapeutics
Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. This approach is particularly valuable for developing targeted therapeutics that act on specific enzymes or receptors involved in disease pathways.
If the biological target of a class of imidazo[1,5-a]pyridine-5-sulfonamides is known, structure-based drug design (SBDD) can be employed. This involves:
X-ray Crystallography or NMR Spectroscopy: Determining the crystal structure of the target protein in complex with a ligand from the this compound series.
Molecular Modeling: Using the structural information to visualize the binding mode and identify key interactions between the ligand and the protein's active site. This allows for the design of new analogs with improved complementarity to the binding pocket.
For example, in the development of imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors, structure-based design techniques were used to identify compounds with low nanomolar activity and excellent selectivity. nih.gov Similarly, if imidazo[1,5-a]pyridine-5-sulfonamides are found to inhibit a particular kinase, for instance, computational docking studies could predict the binding orientation and guide the synthesis of analogs with enhanced interactions with key amino acid residues in the ATP-binding pocket.
Ligand-based drug design (LBDD) can be used when the structure of the target is unknown. This approach relies on the analysis of the structure-activity relationships of a series of active compounds to build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to design new molecules with a higher probability of being active.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of complex molecules is a cornerstone of medicinal chemistry, enabling thorough investigation of structure-activity relationships (SAR) and facilitating large-scale production for further studies. While established methods for synthesizing the imidazo[1,5-a]pyridine (B1214698) core exist, future research is geared towards developing more efficient, cost-effective, and environmentally friendly strategies. nih.gov
These advancements are critical for creating a wider array of Imidazo[1,5-a]pyridine-5-sulfonamide analogs with diverse substituents, which is essential for optimizing their pharmacokinetic and pharmacodynamic profiles.
| Synthetic Methodology | Key Features | Potential Advantages |
| Iodine-Mediated One-Pot Synthesis | Simultaneous C-N and C-S bond formation. mdpi.com | High atom economy, mild reaction conditions, use of accessible starting materials. mdpi.com |
| Bismuth-Catalyzed Ritter-Type Reaction | Utilizes an efficient Lewis acid catalyst (Bi(OTf)3). nih.gov | High yields, applicability to various analogs. nih.gov |
| Triphosgene/Thiophosgene Cyclization | One-pot reaction from a key amine intermediate. lew.roresearchgate.net | Good yields, complementary to existing methods. lew.roresearchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. nih.gov | Rapid generation of diverse libraries, operational simplicity, efficiency. nih.gov |
Identification of New Biological Targets for Therapeutic Applications
The imidazopyridine scaffold is recognized for its broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net A primary future objective for this compound derivatives is the identification of novel biological targets to expand their therapeutic utility.
Current research on related imidazopyridine compounds has identified several key targets. For example, certain imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc), a promising target for autoimmune diseases. nih.gov In oncology, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been shown to inhibit the PI3K/Akt/mTOR pathway, inducing apoptosis in cancer cells. nih.gov Furthermore, this class of compounds has shown significant promise in combating infectious diseases, with potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govrsc.org The likely target for these antitubercular agents is QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase. nih.gov
Future research will likely employ high-throughput screening and proteomics to screen this compound libraries against a wide range of enzymes and receptors. This could uncover entirely new applications, potentially in areas like neurodegenerative diseases or metabolic disorders, further cementing the importance of this versatile heterocyclic system in medicinal chemistry.
| Potential Biological Target Class | Therapeutic Area | Examples from Imidazopyridine Research |
| Nuclear Receptors | Autoimmune Diseases | RORc inverse agonists for IL-17 production suppression. nih.gov |
| Kinases | Oncology, Inflammation | Inhibition of the PI3K/Akt/mTOR pathway. nih.gov |
| Bacterial Enzymes | Infectious Diseases (Tuberculosis) | Inhibition of QcrB in Mycobacterium tuberculosis. nih.govnih.gov |
| Viral Proteins | Infectious Diseases (Virology) | Inhibition of potato virus Y (PVY) and pepper mild mottle virus (PMMoV). nih.govnih.gov |
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
The integration of computational modeling and artificial intelligence (AI) is revolutionizing medicinal chemistry, significantly accelerating the drug discovery process. mdpi.com These advanced technologies are being applied to the this compound scaffold to rationalize experimental findings and predict the properties of novel derivatives.
Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations are already being used for related compounds to understand the structural requirements for biological activity. nih.govnih.govopenpharmaceuticalsciencesjournal.com For example, 3D-QSAR models have been successfully used to design potent antiviral imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives incorporating a sulfonamide scaffold. nih.gov Molecular docking studies help to predict the binding interactions between the compounds and their target proteins, providing insights into the mechanism of action. openpharmaceuticalsciencesjournal.commdpi.com
The application of AI and machine learning (ML) offers even greater potential. mdpi.com AI algorithms can analyze vast datasets to identify novel drug targets, design new molecules with desired properties (de novo drug design), and predict pharmacokinetic and toxicity profiles (ADMET). mdpi.comcrimsonpublishers.com For the this compound class, AI could be used to screen virtual libraries of millions of potential derivatives to identify candidates with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com
| Computational/AI Tool | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts binding affinity and orientation of a ligand to a target protein. openpharmaceuticalsciencesjournal.com | Elucidating binding modes with targets like kinases or viral enzymes. |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. nih.gov | Guiding the design of more potent analogs by identifying key structural features. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. openpharmaceuticalsciencesjournal.comjchemlett.com | Assessing the stability of the compound within the target's active site over time. |
| Artificial Intelligence (AI)/Machine Learning (ML) | De novo design, virtual screening, ADMET prediction, target identification. mdpi.comcrimsonpublishers.com | Accelerating the identification of lead compounds with optimal potency and drug-like properties. |
Development of Multifunctional and Multitargeting Agents
Chronic and complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in developing multifunctional or multitargeting agents that can modulate several targets simultaneously, potentially offering higher efficacy and a lower likelihood of drug resistance.
The this compound scaffold is an excellent candidate for the development of such agents. The imidazopyridine core is a "privileged structure" known to interact with a wide range of biological targets. nih.govresearchgate.net The sulfonamide group is also a key pharmacophore present in many drugs with diverse mechanisms of action, including antibacterial, and anticancer agents. nih.gov
The combination of these two versatile pharmacophores in a single molecule creates a unique opportunity for designing multitargeting drugs. For example, a derivative could be engineered to inhibit both a specific kinase involved in tumor growth and a protein associated with angiogenesis. Similarly, in infectious diseases, a single compound could be designed to target both a crucial bacterial enzyme and a host factor involved in the infection process. Future research will focus on the rational design of such compounds, guided by computational modeling and a deep understanding of the pathophysiology of the target diseases.
Q & A
Q. What are the most reliable synthetic routes for Imidazo[1,5-a]pyridine-5-sulfonamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-picolylamines with nitroalkanes electrophilically activated in polyphosphoric acid (PPA) medium, as demonstrated in the efficient preparation of imidazo[1,5-a]pyridines . Alternative routes include microwave-assisted nucleophilic aromatic substitution and palladium-catalyzed cyanation for functionalization, as detailed in multi-step protocols for related analogs . Key intermediates should be validated using HPLC purity checks (≥95%) and characterized via / NMR .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification and / NMR to resolve aromatic protons and sulfonamide substituents . Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment, as exemplified in studies of imidazo[1,5-a]pyridine adducts . Cross-referencing spectral data with computational predictions (e.g., DFT studies) enhances reliability .
Q. What experimental precautions are necessary when handling reactive intermediates in its synthesis?
- Methodological Answer : Sensitive intermediates (e.g., nitro derivatives or halogenated precursors) require inert atmosphere handling (N/Ar) and low-temperature storage (−20°C). Use of MEM (2-methoxyethoxymethyl) protecting groups for hydroxyl or amine functionalities prevents undesired side reactions during coupling steps . Safety protocols should align with institutional chemical hygiene plans, including 100% compliance with laboratory safety exams .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives under varying conditions?
- Methodological Answer : Employ factorial design to systematically evaluate variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) while improving yields by 15–20% . Statistical tools like ANOVA identify significant factors, and response surface methodology (RSM) optimizes multi-variable interactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria, while X-ray crystallography provides static structural snapshots . For ambiguous cases, compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
Q. How can computational methods enhance the design of this compound analogs with targeted bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like mGlu5 receptors. QSAR models prioritize substituents with favorable pharmacokinetic profiles (e.g., logP < 3, PSA < 90 Ų) . AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction pathways to minimize trial-and-error synthesis .
Q. What scalable purification techniques are suitable for gram-scale synthesis?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) efficiently remove unreacted precursors, while preparative HPLC (C18 columns, acetonitrile/water gradients) isolates high-purity batches (>99%) . For thermally stable compounds, sublimation under reduced pressure avoids solvent contamination .
Q. How do substituents at the 1- and 3-positions influence the compound’s stability and reactivity?
- Methodological Answer : Bulky substituents (e.g., 2,6-diisopropylphenyl) at the 1-position enhance steric protection against nucleophilic attack, while electron-withdrawing groups (e.g., sulfonyl) at the 3-position increase electrophilicity for cross-coupling reactions . Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation pathways, with LC-MS identifying hydrolytic or oxidative byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
